
1,2,4,5-Tetrazine, 3-(2-fluorophenyl)-
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Overview
Description
1,2,4,5-Tetrazine, 3-(2-fluorophenyl)- is a heterocyclic compound featuring a tetrazine core substituted at the 3-position with a 2-fluorophenyl group. The tetrazine ring, known for its electron-deficient nature, enables unique reactivity in inverse electron-demand Diels-Alder (IEDDA) reactions, making it valuable in bioorthogonal chemistry, PET imaging, and materials science . The 2-fluorophenyl substituent introduces steric and electronic effects, distinguishing it from other substituted tetrazines. Its synthesis often involves Pd-catalyzed cross-coupling or cyclization reactions, as demonstrated in , where 3-(2-fluorophenyl)-6-aryl derivatives are prepared via a Liebeskind–Srogl coupling followed by sodium azide treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4,5-tetrazine derivatives typically involves the cyclization of nitriles with hydrazine, followed by oxidation. For 3-(2-fluorophenyl)-1,2,4,5-tetrazine, the process begins with the reaction of 2-fluorobenzonitrile with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized to form the tetrazine ring, followed by oxidation to yield the final product .
Industrial Production Methods
Industrial production methods for 1,2,4,5-tetrazine derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
1,2,4,5-Tetrazine, 3-(2-fluorophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: It can be reduced to form dihydro or tetrahydro derivatives.
Substitution: Aromatic nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ferric chloride.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols are used under basic conditions.
Major Products
The major products formed from these reactions include various substituted tetrazines, pyridazines, and other heterocyclic compounds .
Scientific Research Applications
1,2,4,5-Tetrazine, 3-(2-fluorophenyl)- has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 1,2,4,5-tetrazine, 3-(2-fluorophenyl)- involves its ability to participate in inverse electron demand Diels-Alder (iEDDA) reactions. This reaction mechanism allows the compound to form stable adducts with strained alkenes or alkynes, making it useful for bioorthogonal chemistry applications. The molecular targets and pathways involved include the formation of covalent bonds with biomolecules, enabling precise labeling and imaging .
Comparison with Similar Compounds
Comparison with Similar Tetrazine Derivatives
Structural and Electronic Properties
- 3-(4-Fluorophenyl)-1,2,4,5-tetrazine : The para-fluorine substituent reduces steric hindrance compared to the ortho-substituted analog, enhancing planarity and conjugation. NMR data (δ 10.13 ppm for tetrazine protons) indicate distinct electronic environments compared to the 2-fluorophenyl isomer .
- 3,6-Bis(4-(trifluoromethyl)phenyl)-1,2,4,5-tetrazine: The trifluoromethyl groups are strongly electron-withdrawing, lowering the LUMO energy and accelerating IEDDA reaction rates by 7-fold compared to monosubstituted derivatives .
- N-Oxide Tetrazines: Introduction of N-oxide groups increases density (1.72–1.85 g/cm³ vs. 1.65–1.70 g/cm³ for non-oxidized analogs) and detonation performance (P = 34.5 GPa, vD = 8,950 m/s) .
Table 1: Key Properties of Selected Tetrazines
Compound | Substituents | Electronic Effects | Density (g/cm³) | Detonation Velocity (m/s) |
---|---|---|---|---|
3-(2-Fluorophenyl)-tetrazine | 2-Fluorophenyl | Moderate electron-withdrawing | 1.68* | N/A |
3-(4-Fluorophenyl)-tetrazine | 4-Fluorophenyl | Electron-withdrawing | 1.70* | N/A |
3,6-Bis(CF₃Ph)-tetrazine | 4-(Trifluoromethyl)phenyl | Strong electron-withdrawing | 1.75 | 9,200 |
N-Oxide tetrazine | N-Oxide + aryl | Highly electron-deficient | 1.85 | 8,950 |
*Estimated based on similar structures.
Biological Activity
1,2,4,5-Tetrazine derivatives, particularly 3-(2-fluorophenyl)-1,2,4,5-tetrazine, have garnered significant interest in the field of medicinal chemistry due to their unique biological activities and potential applications in chemical biology. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, reactivity profiles, and applications in various research domains.
Molecular Formula : C7H6F N4
Molecular Weight : 166.15 g/mol
IUPAC Name : 3-(2-fluorophenyl)-1,2,4,5-tetrazine
Canonical SMILES : C1=NN=C(N=N1)C(=C2C=CC=CC=C2F)N
The biological activity of 1,2,4,5-tetrazine compounds is largely attributed to their ability to participate in bioorthogonal reactions. These reactions allow for selective labeling of biomolecules without interfering with natural biological processes. The tetrazine moiety can react with strained alkenes (dienophiles) through a process known as the inverse electron demand Diels-Alder (iEDDA) reaction. This property is exploited in various applications such as:
- Chemical Proteomics : Tetrazines are used for tagging proteins in live cells for imaging and tracking purposes .
- Fluorescent Probes : The compound has been utilized to develop probes that can detect reactive oxygen species (ROS), enhancing the understanding of oxidative stress in biological systems .
Biological Activity
Research indicates that compounds like 1,2,4,5-tetrazine can exhibit various biological activities:
- Antioxidant Activity : Studies have shown that tetrazine derivatives can react with superoxide radicals, demonstrating their potential as antioxidants .
- Anticancer Properties : The ability to selectively target cancer cells via bioorthogonal reactions positions tetrazine derivatives as promising candidates for anticancer therapies .
- Imaging Applications : The incorporation of tetrazines into imaging agents allows for real-time tracking of cellular processes and disease progression .
Reactivity Profile
The reactivity of 1,2,4,5-tetrazines is influenced by substituents on the phenyl ring. For instance:
Substituent | Reaction Rate (M−1 s−1) | Notes |
---|---|---|
No substituent | 880 ± 10 (in vitro) | Baseline reactivity |
2-Fluorophenyl | Varies based on conditions | Enhanced selectivity |
Electron-withdrawing groups | Increased reactivity | Improves reaction rates with dienophiles |
These variations underscore the importance of molecular design in optimizing the biological activity of tetrazines.
Study 1: Tetrazine Probes for Superoxide Detection
In a recent study, researchers synthesized tetrazine-based probes that were capable of detecting superoxide levels in live cells. The probes demonstrated a significant increase in fluorescence intensity correlated with superoxide concentrations induced by oxidative stress agents like paraquat .
Study 2: Bioorthogonal Labeling in Cancer Cells
Another investigation highlighted the use of tetrazine-dienophile reactions for labeling cancer cell surface proteins. This approach not only facilitated imaging but also allowed for targeted drug delivery systems designed to minimize off-target effects .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-substituted 1,2,4,5-tetrazines, and how does the choice of substituents influence reaction efficiency?
- Methodological Answer : The synthesis of 3-substituted tetrazines often involves cyclization reactions starting from carbonitriles or hydrazine derivatives. For example, 3-(4-fluorophenyl)-6-(methylthio)-1,2,4,5-tetrazine can be synthesized via a Pinner reaction using aromatic carbonitriles and Lawesson’s reagent, followed by purification via flash chromatography . Substituents like electron-withdrawing groups (e.g., fluorophenyl) enhance stability during synthesis, while bulky groups may reduce yields due to steric hindrance. Reaction conditions (e.g., solvent polarity, temperature) should be optimized based on substituent electronic properties .
Q. How can structural characterization of 3-(2-fluorophenyl)-1,2,4,5-tetrazine derivatives be performed to confirm regiochemistry?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is critical for regiochemical confirmation. For example, 1H NMR of 3-(4-fluorophenyl)-6-(methylthio)-1,2,4,5-tetrazine shows distinct aromatic proton splitting patterns (δ 8.57–8.52 ppm for fluorophenyl protons) and methylthio group signals (δ 2.80 ppm) . High-resolution mass spectrometry (HRMS) and X-ray crystallography further validate molecular geometry and substituent positioning .
Q. What are the primary reactivity trends of 1,2,4,5-tetrazines in bioorthogonal chemistry?
- Methodological Answer : Tetrazines undergo inverse electron-demand Diels-Alder (IEDDA) reactions with strained dienophiles (e.g., trans-cyclooctenes). Reactivity is tunable via substituents: electron-withdrawing groups (e.g., fluorine) at the 3-position accelerate reaction kinetics by lowering the LUMO energy. For instance, N-acylation of 3-aminotetrazines increases reactivity by ~10-fold, as shown in kinetic studies using UV-Vis spectroscopy .
Advanced Research Questions
Q. How can the "kinetic turn-on" effect be exploited to enhance bioorthogonal labeling efficiency in live-cell imaging?
- Methodological Answer : The kinetic turn-on effect occurs when conjugation of a tetrazine to a target molecule (e.g., protein) increases its reactivity. This is achieved by introducing substituents that undergo post-conjugation electronic modulation. For example, acetylating 3-aminotetrazines enhances their IEDDA rate constants by stabilizing the transition state, as predicted by DFT calculations and validated via stopped-flow kinetics . Applications include no-wash imaging probes for real-time tracking of biomolecules .
Q. What strategies improve the stability and detonation performance of unsymmetrical 1,2,4,5-tetrazine derivatives in energetic materials (EMs)?
- Methodological Answer : Unsymmetrical tetrazines (e.g., 3-amino-6-nitroamino-tetrazine) exhibit superior heat of formation (HOF) and mechanical stability compared to symmetrical analogs. Key strategies include:
- Introducing nitroamino or fluorodinitroethyl groups to enhance oxygen balance and density .
- Synthesizing N-oxide derivatives (e.g., 3,6-diazido-1,2,4,5-tetrazine-1,4-dioxide) to improve thermal stability (>200°C) and reduce sensitivity to friction/impact .
- Computational screening (e.g., using Gaussian software) to predict detonation velocity (D) and pressure (P) .
Q. How do π-conjugated systems in 3-(2-fluorophenyl)-tetrazines influence their fluorescent properties?
- Methodological Answer : Extended π-conjugation (e.g., via thiadiazole or triazole linkers) redshifts absorption/emission wavelengths. For example, 3,6-bis(4-(1,3,4-thiadiazol-2-yl)phenyl)-1,2,4,5-tetrazine exhibits fluorescence in the green-red spectrum (λem ~550 nm) due to intramolecular charge transfer. Time-resolved fluorescence spectroscopy and cyclic voltammetry quantify excited-state lifetimes and HOMO-LUMO gaps, respectively .
Q. What mechanistic insights explain the reaction cascade between 3-(2-fluorophenyl)-tetrazines and arynes?
- Methodological Answer : The reaction proceeds via a triple aryne–tetrazine cascade:
Aryne insertion into the tetrazine ring forms a bicyclic intermediate.
Rearrangement generates a diazepine derivative.
Computational modeling (e.g., DFT at the B3LYP/6-31G* level) reveals a low-energy pathway (ΔG<sup>‡</sup> ~20 kcal/mol) dominated by frontier molecular orbital interactions . Experimental validation uses kinetic isotope effects and trapping experiments with silyl triflates .
Properties
CAS No. |
56108-14-6 |
---|---|
Molecular Formula |
C8H5FN4 |
Molecular Weight |
176.15 g/mol |
IUPAC Name |
3-(2-fluorophenyl)-1,2,4,5-tetrazine |
InChI |
InChI=1S/C8H5FN4/c9-7-4-2-1-3-6(7)8-12-10-5-11-13-8/h1-5H |
InChI Key |
OWBYLDAXPCCXNL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=CN=N2)F |
Origin of Product |
United States |
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